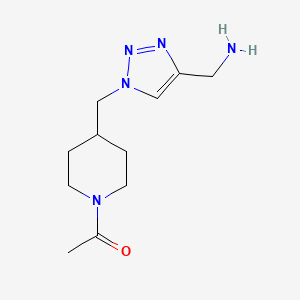

1-(4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one

Descripción general

Descripción

The compound “1-(4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring attached to an ethanone group through a methylene bridge. The piperidine ring also has a 1H-1,2,3-triazol-1-yl group attached to it through another methylene bridge .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Development

This compound can serve as a precursor in the synthesis of pharmaceuticals. Its structure, featuring a piperidine ring and a triazole moiety, is commonly found in molecules with significant biological activity. It could be utilized in the development of new therapeutic agents, particularly as a scaffold for creating small molecule drugs targeting neurological disorders due to the piperidine ring’s prevalence in neuroactive compounds .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the triazole group can act as a mimic of the amide bond in peptides, making this compound a potential inhibitor or modulator for enzymes like proteases or kinases. It could be used to study enzyme-substrate interactions and help in understanding the mechanism of action of certain enzymes .

Pharmacology: Pharmacokinetics

The compound’s amine and ketone functional groups may be modified to produce derivatives with varying degrees of lipophilicity and solubility. This allows for the exploration of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .

Organic Synthesis: Building Block

Due to its reactive sites, this compound can be a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including alkylation, acylation, and coupling reactions, making it a valuable building block for constructing more complex organic molecules .

Analytical Chemistry: Chromatography Standards

The unique structure of this compound, along with its potential derivatives, can be used as standards or references in chromatographic methods. This application is crucial for the qualitative and quantitative analysis of complex mixtures in pharmaceuticals and other chemical products .

Chemical Biology: Probe Synthesis

In chemical biology, this compound could be used to synthesize probes for imaging or tracking biological processes. The triazole ring can be conjugated with fluorescent tags or isotopes, aiding in the visualization of cellular mechanisms or the mapping of biological pathways .

Material Science: Organic Electronic Materials

The electronic properties of the triazole ring make this compound an interesting candidate for the development of organic electronic materials. It could be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) .

Nanotechnology: Functionalization of Nanoparticles

Lastly, the compound’s functional groups can be used to attach to the surface of nanoparticles, providing a way to functionalize and stabilize them for various applications, including drug delivery systems and diagnostic tools .

Propiedades

IUPAC Name |

1-[4-[[4-(aminomethyl)triazol-1-yl]methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-9(17)15-4-2-10(3-5-15)7-16-8-11(6-12)13-14-16/h8,10H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYDBLDYZSPQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

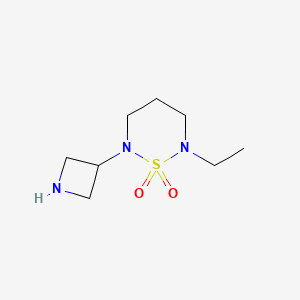

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)

![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)

![4-Methyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B1480529.png)

![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)

![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)